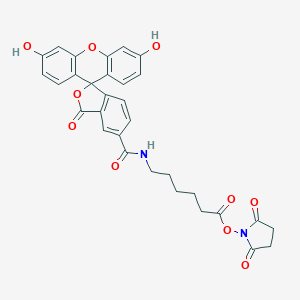

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester

描述

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is a fluorescent labeling reagent commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently bind to primary amines in proteins, peptides, and other biomolecules, making it a valuable tool for various labeling and detection applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester typically involves the reaction of fluorescein with hexanoic acid, followed by the introduction of a succinimidyl ester group. The fluorescein is first activated by reacting with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 6-(Fluorescein-5-carboxamido)hexanoic acid. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of DCC to form the final succinimidyl ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality, anhydrous solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and is carried out under controlled conditions to ensure high purity and yield .

化学反应分析

Types of Reactions

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .

Common Reagents and Conditions

The compound is typically dissolved in high-quality, anhydrous DMF or DMSO, and the reaction is carried out in a sodium bicarbonate buffer (pH 8.3) at room temperature for about one hour. This ensures optimal reactivity and selectivity towards primary amines .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are fluorescein-labeled biomolecules. These conjugates retain the fluorescent properties of fluorescein, making them useful for various detection and imaging applications .

科学研究应用

Scientific Research Applications

5(6)-SFX is utilized across various domains in scientific research:

-

Protein Labeling:

- Application: Conjugation to proteins for detection in assays such as Western blotting and ELISA.

- Mechanism: The NHS ester reacts with primary amines on lysine residues in proteins, enabling fluorescence detection.

- Case Study: A study demonstrated the successful labeling of myosin subfragment 1 with fluorescein probes using 5(6)-SFX, allowing for biophysical analysis of protein dynamics .

-

Immunofluorescence:

- Application: Used to label antibodies for visualization in microscopy.

- Mechanism: The fluorescein label provides a bright signal that can be detected using standard fluorescence microscopy techniques.

- Case Study: In cellular imaging studies, antibodies labeled with 5(6)-SFX were employed to visualize specific antigens in fixed cells, demonstrating effective localization and quantification .

-

Nucleic Acid Labeling:

- Application: Labeling of amine-modified oligonucleotides for hybridization assays.

- Mechanism: Similar to protein labeling, the NHS ester reacts with amines on oligonucleotides.

- Case Study: Researchers used 5(6)-SFX to label DNA probes, enhancing the sensitivity of hybridization assays for detecting specific RNA sequences .

-

Flow Cytometry:

- Application: Fluorescent labeling of cells for analysis using flow cytometry.

- Mechanism: Cells are labeled with fluorescein-conjugated antibodies, allowing for quantitative analysis of cell populations based on surface markers.

- Case Study: Flow cytometric analysis utilizing 5(6)-SFX-labeled antibodies enabled detailed characterization of immune cell subsets .

Advantages of Using 5(6)-SFX

- High Reactivity: The NHS ester group exhibits high reactivity towards primary amines, ensuring efficient conjugation.

- Stable Conjugates: The formation of stable amide bonds allows for long-term studies without significant loss of signal.

- Versatility: Applicable to a wide range of biomolecules including proteins, peptides, and nucleic acids.

Limitations

Despite its advantages, there are some limitations associated with the use of 5(6)-SFX:

作用机制

The mechanism of action of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target biomolecules. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent fluorescein moiety. The spacer arm in the compound helps to reduce quenching and improve the fluorescence signal .

相似化合物的比较

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is unique due to its specific structure, which includes a seven-atom amino-hexanoyl spacer that separates the fluorophore from the reactive group. This design helps to minimize quenching and enhance fluorescence. Similar compounds include:

Alexa Fluor™ 488: A more photostable alternative with similar excitation and emission spectra.

Oregon Green™ 488: Another alternative with reduced pH sensitivity compared to fluorescein.

5(6)-Carboxyfluorescein N-hydroxysuccinimide ester: A related compound used for similar labeling applications.

生物活性

6-(Fluorescein-5-carboxamido)hexanoic acid succinimidyl ester, commonly referred to as 5-SFX, is a fluorescent dye that has garnered attention for its applications in biological research. This compound is characterized by its amine-reactive properties, which allow it to label proteins and other biomolecules, facilitating various studies in cell biology and biochemistry.

- Chemical Formula: C₃₁H₂₆N₂O₁₀

- Molecular Weight: 586.55 g/mol

- Structure: The compound features a fluorescein moiety linked to a hexanoic acid spacer and a succinimidyl ester group, which is crucial for its reactivity with amines.

- Solubility: Soluble in DMF, DMSO, and buffers with pH > 6.5.

- Excitation/Emission Wavelengths: λEx = 494 nm, λEm = 521 nm at pH 9.

The biological activity of 5-SFX primarily stems from its ability to react with primary amines in proteins and other biomolecules, forming stable covalent bonds. This reaction enables the visualization of proteins through fluorescence microscopy and flow cytometry. The hexanoic acid spacer enhances the solubility and reactivity of the dye, making it suitable for various biological applications.

Applications in Biological Research

5-SFX has been utilized in several studies exploring its biological activity:

-

Protein Labeling:

- The compound is extensively used for labeling proteins in live cells, allowing researchers to track protein localization and dynamics.

- Case Study: In a study investigating protein interactions, 5-SFX was used to label antibodies, facilitating the observation of binding events in real-time.

-

Cellular Uptake Studies:

- Research has demonstrated that the cellular uptake of fluorescein derivatives can be significantly enhanced by modifying their structure. For instance, fatty acyl derivatives showed improved uptake profiles compared to shorter chain analogs .

- Table 1 summarizes the cellular uptake efficiency of various derivatives:

| Compound | Cellular Uptake Efficiency | EC50 (μM) |

|---|---|---|

| 5-SFX | High | <1 |

| FLT | Moderate | >10 |

| AZT | Low | >20 |

-

Antiviral Activity:

- Studies have indicated that fluorescein-labeled compounds exhibit antiviral properties. For example, conjugates of FLT with fatty acids showed significant anti-HIV activity at noncytotoxic concentrations .

- These findings suggest that the incorporation of fluorescein may enhance the therapeutic potential of antiviral agents.

- Antiproliferative Effects:

Pharmacokinetics

The pharmacokinetic profile of 5-SFX suggests that it has favorable absorption characteristics due to its lipophilic nature. It is expected to permeate biological membranes effectively, which is essential for its application in live-cell imaging.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O10/c34-18-6-9-22-24(15-18)41-25-16-19(35)7-10-23(25)31(22)21-8-5-17(14-20(21)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIXCCAGPHVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479727 | |

| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-00-7 | |

| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester useful in studying amyloid beta (Aβ) aggregation?

A1: this compound is a fluorescent dye that can be attached to proteins like Aβ. This allows researchers to track the aggregation of Aβ using techniques like fluorescence correlation spectroscopy (FCS). [] Understanding Aβ aggregation is crucial as it plays a significant role in Alzheimer's disease.

Q2: How does the structure of this compound influence its interaction with Aβ42?

A2: Research shows that this compound actually decreases the tendency of Aβ42 to aggregate. [] This is likely due to the dye's specific chemical properties, such as its electric charge and hydrophobicity, influencing the aggregation pathway of Aβ42.

Q3: Can you provide an example of how this compound is used to label polymers for biological applications?

A3: One study successfully utilized this compound to label a biocompatible polymer called poly(N-(2-hydroxypropyl) methacrylamide-b-N-[3-(dimethylamino)propyl] methacrylamide) (poly(HPMA-b-DMAPMA)). [] By attaching the fluorescent dye, researchers could track the polymer, making it a valuable tool for potential bioconjugation and other biological applications.

Q4: Beyond Aβ and polymer studies, are there other research areas where this compound proves valuable?

A4: Yes, researchers used this compound to label an antibody targeting the P5 protein. [] This enabled them to study P5 expression on the surface of various cancer cells using flow cytometry. This highlights the versatility of this compound as a tool for investigating different biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。